beta-Asarone

Overview

Description

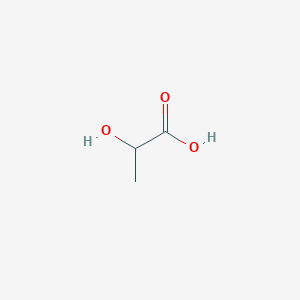

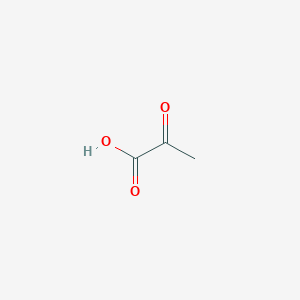

CIS-ASARONE: is a naturally occurring compound found in certain plants such as Acorus calamus and Asarum. It belongs to the phenylpropanoid class and is known for its volatile fragrance oil properties. There are two isomers of asarone: α-asarone (trans) and β-asarone (cis), with the latter being the focus of this article .

Mechanism of Action

Target of Action

Beta-Asarone, a secondary metabolite found in high levels in the rhizomes of the medicinal plant Acorus calamus , has been shown to have multiple pharmacological properties. Its primary targets are associated with neurological disorders, particularly neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemic disease, and epilepsy . It exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .

Mode of Action

This compound interacts with its targets by mitigating oxidative stress, abnormal protein accumulation, and neuroinflammation . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . For instance, it has been shown to attenuate Aβ (1—42)-induced neuronal apoptosis in the hippocampus by reversing the down-regulation of Bcl-2, Bcl-w, caspase-3 activation, and JNK phosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress and abnormal protein accumulation, reduces neuroinflammation, and addresses neurotrophic factor deficit . It also promotes neuronal cell survival and activates various neuroprotective signaling pathways . In addition, it has been shown to suppress the production of pro-inflammatory mediators through NF-κB signaling and the JNK pathways in activated microglial cells .

Pharmacokinetics

Oral administration of this compound results in maximum plasma concentrations of 2.5 μg/mL (tmax = 14 min) with half-lives in plasma of approximately 1 hour . This suggests that this compound is rapidly absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to improve cognitive function by suppressing neuronal apoptosis in the beta-amyloid hippocampus injection rats . It also exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic exposure to harmful metal nanoparticles such as lead can impact the normal functioning of our nervous system, leading to cognitive decline as well as neurodevelopmental dysfunctions . This compound has been shown to ameliorate these lead-induced cognitive dysfunctions . .

Biochemical Analysis

Biochemical Properties

Beta-Asarone interacts with various enzymes and proteins. For instance, it has been suggested that the overexpression of cytochrome P450 monooxygenase (P450) genes could be associated with the response to this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to have lethal effects against insect pests . In the context of neurodegeneration, this compound has been shown to provide protection against oxidative stress and neuronal damage induced by beta-amyloid .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that enhanced detoxification via P450s could be involved in the observed sublethal effects . In the context of neurodegeneration, this compound has been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPX) .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at different dosages. For instance, it has been shown to have protective effects against neurodegeneration induced by beta-amyloid

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as P450s

Preparation Methods

Synthetic Routes and Reaction Conditions: CIS-ASARONE can be extracted from the essential oil of Acorus tatarinowii using preparative gas chromatography. The oil is first fractionated by silica gel chromatography using different ratios of petroleum ether and ethyl acetate as gradient elution solvents. The fraction containing the mixture of isomers is then separated by preparative gas chromatography .

Industrial Production Methods: Another method involves accelerated solvent extraction and silver ion coordination high-speed counter-current chromatography. This method uses a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water with silver ions to separate the isomers from the crude extract .

Chemical Reactions Analysis

Types of Reactions: CIS-ASARONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

CIS-ASARONE has a wide range of applications in scientific research, including:

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

- Investigated for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

- Shows promise in reducing oxidative stress and neuroinflammation .

Industry:

- Utilized in the fragrance industry due to its pleasant aroma.

- Employed as a natural pesticide and bactericide .

Comparison with Similar Compounds

α-Asarone: The trans-isomer of asarone, which has similar chemical properties but different biological activities.

Trans-Isoasarone: Another isomer with distinct chemical and biological characteristics.

Uniqueness: CIS-ASARONE is unique due to its specific isomeric configuration, which influences its chemical reactivity and biological effects. Its cis-configuration allows for different interactions with biological targets compared to its trans-isomer .

Properties

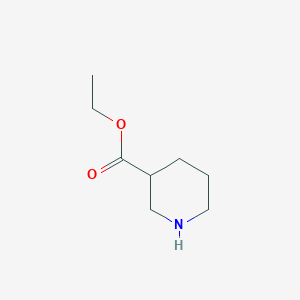

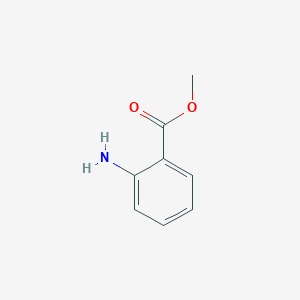

IUPAC Name |

1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020057 | |

| Record name | beta-Asarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5273-86-9 | |

| Record name | β-Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Asarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxypropen-1-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)